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molecular formula C11H11NO2S B8601644 2-(2-Methylsulfanyl-ethyl)-isoindole-1,3-dione

2-(2-Methylsulfanyl-ethyl)-isoindole-1,3-dione

Cat. No. B8601644
M. Wt: 221.28 g/mol
InChI Key: OHKAYWGJHFQHSW-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

To a mixture of N-(2-bromoethyl)phthalimide (500 mg) in DMSO (8 mL) was added sodium thiomethoxide (152 mg) and the reaction stirred at room temperature for 16 h. Then with water (2 mL) was added and the mixture stirred at room temperature for 10 min. The reaction was diluted with water (20 mL) and extracted into ethyl acetate (2×20 mL). The combined organics were washed with aqueous brine solution (2×20 mL), dried (MgSO4) and reduced in vacuo to give 2-(2-methylsulfanyl-ethyl)-isoindole-1,3-dione as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][N:4]1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14].[CH3:15][S-:16].[Na+]>CS(C)=O.O>[CH3:15][S:16][CH2:2][CH2:3][N:4]1[C:8](=[O:9])[C:7]2[C:6](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]1=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with aqueous brine solution (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CSCCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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